3-Azepan-1-ylpyrrolidine-2,5-dione
Overview
Description
3-Azepan-1-ylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . . This compound is characterized by its unique structure, which includes both azepane and pyrrolidine rings.
Preparation Methods
The synthesis of 3-Azepan-1-ylpyrrolidine-2,5-dione involves several steps. One common method includes the reaction of azepane with maleic anhydride under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Azepan-1-ylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or sodium borohydride. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
3-Azepan-1-ylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Azepan-1-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
3-Azepan-1-ylpyrrolidine-2,5-dione can be compared with similar compounds such as:
Pyrrolidine-2,5-dione: Lacks the azepane ring, resulting in different chemical and biological properties.
Azepane derivatives: These compounds have similar structural features but may differ in their functional groups and reactivity.
The uniqueness of this compound lies in its combined azepane and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(azepan-1-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-7-8(10(14)11-9)12-5-3-1-2-4-6-12/h8H,1-7H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUONVXKFFCCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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